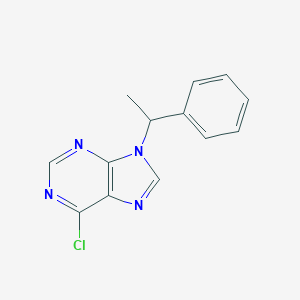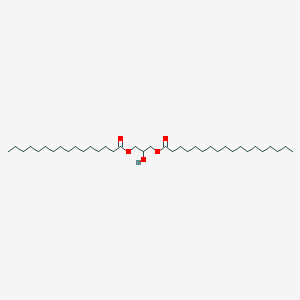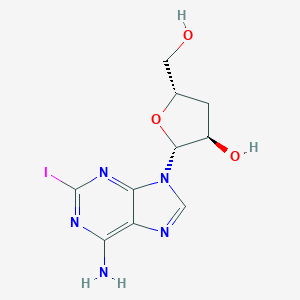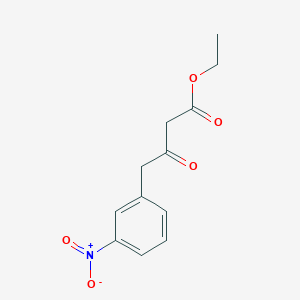![molecular formula C17H16FN B053444 1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene CAS No. 119493-73-1](/img/structure/B53444.png)
1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory functions . The addition of a fluoromethyl group to the MK 801 structure enhances its pharmacological properties, making it a valuable tool in neuropharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of fluoride with a suitable precursor, such as triflamide alcohol or cyclic sulfamate . The reaction typically requires anhydrous conditions and a suitable solvent, such as acetonitrile or dimethylformamide, to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 5-Fluoromethyl MK 801 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoromethyl MK 801 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or thiolates in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction can produce fluoromethyl alcohols .
Applications De Recherche Scientifique
5-Fluoromethyl MK 801 has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the role of NMDA receptors in synaptic plasticity and memory functions.
Psychiatric Research: Employed in models of schizophrenia and other neuropsychiatric disorders to investigate potential therapeutic agents.
Drug Development: Serves as a lead compound for the development of new NMDA receptor antagonists with improved pharmacological profiles.
Mécanisme D'action
5-Fluoromethyl MK 801 exerts its effects by binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions, which is essential for synaptic plasticity and memory formation . The compound’s non-competitive antagonism means it binds to a site distinct from the glutamate binding site, providing a unique mechanism of action compared to other NMDA receptor antagonists .
Comparaison Avec Des Composés Similaires
MK 801 (Dizocilpine): The parent compound, also a non-competitive NMDA receptor antagonist.
Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.
Phencyclidine (PCP): A dissociative anesthetic that also acts on NMDA receptors.
Uniqueness: 5-Fluoromethyl MK 801 is unique due to the presence of the fluoromethyl group, which enhances its pharmacokinetic properties and allows for radiolabeling applications. This makes it a valuable tool in both basic research and clinical studies .
Propriétés
Numéro CAS |
119493-73-1 |
|---|---|
Formule moléculaire |
C17H16FN |
Poids moléculaire |
252.32 g/mol |
Nom IUPAC |
1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C17H16FN/c18-10-9-17-14-7-3-1-5-12(14)11-16(19-17)13-6-2-4-8-15(13)17/h1-8,16,19H,9-11H2/i18-1 |
Clé InChI |
DHHVHCZZAHJZSA-SQZVAGKESA-N |
SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
SMILES isomérique |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CC[18F] |
SMILES canonique |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
Synonymes |
5-fluoromethyl MK 801 5-fluoromethyldizocilpine 5-FM-MK 801 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)



![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)





